1-(Dimethoxymethyl)-N-methylcyclopropanamine
CAS No.:
Cat. No.: VC17589716
Molecular Formula: C7H15NO2
Molecular Weight: 145.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H15NO2 |
|---|---|
| Molecular Weight | 145.20 g/mol |
| IUPAC Name | 1-(dimethoxymethyl)-N-methylcyclopropan-1-amine |
| Standard InChI | InChI=1S/C7H15NO2/c1-8-7(4-5-7)6(9-2)10-3/h6,8H,4-5H2,1-3H3 |
| Standard InChI Key | PTQFDKODCPJXAX-UHFFFAOYSA-N |
| Canonical SMILES | CNC1(CC1)C(OC)OC |
Introduction
1-(Dimethoxymethyl)-N-methylcyclopropanamine is an organic compound characterized by a cyclopropane ring substituted with a dimethoxymethyl group and an N-methylamine group. Its unique structure makes it a versatile molecule for various applications in organic synthesis, medicinal chemistry, and material science.
Structural Characteristics
The compound consists of:
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Cyclopropane ring: A three-membered ring that imparts strain and reactivity.
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Dimethoxymethyl group (-CH(OCH3)2): Provides electron-donating properties and potential for substitution reactions.
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N-Methylamine group (-NHCH3): Adds basicity and nucleophilicity.
Molecular Formula
C7H15NO2
Molecular Weight
145.20 g/mol
Structural Formula
The compound can be represented as:
textOCH3 | CH2-N-CH3 | Cyclopropane
Laboratory Synthesis
The synthesis of 1-(Dimethoxymethyl)-N-methylcyclopropanamine typically involves:
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Formation of the cyclopropane ring: Cyclopropanecarboxaldehyde is used as a precursor.
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Dimethoxymethyl functionalization: Reacting cyclopropanecarboxaldehyde with methanol in the presence of an acid catalyst forms the dimethoxymethyl group.
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Amine introduction: Methylamine is then reacted with the intermediate to yield the final product.
Industrial Production
Industrial methods often employ continuous flow processes to enhance yield and purity. These processes leverage:
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Heterogeneous catalysts (e.g., zeolites or metal oxides).
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Optimized reaction conditions (temperature and pressure).
Reactivity
The compound exhibits several notable reactions:
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Oxidation: Forms cyclopropanone derivatives using oxidizing agents like potassium permanganate.
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Reduction: Produces simpler amines or alcohols using reducing agents such as lithium aluminum hydride.
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Substitution: The dimethoxymethyl group can be replaced with other functional groups under acidic or basic conditions.
Stability
The dimethoxymethyl group contributes to moderate stability, while the strained cyclopropane ring increases reactivity under certain conditions.
Organic Synthesis
1-(Dimethoxymethyl)-N-methylcyclopropanamine serves as a building block for synthesizing complex molecules due to its reactive functional groups.
Medicinal Chemistry
While no specific pharmaceutical applications are documented, its structural features suggest potential as a ligand or intermediate in drug development.
Material Science
The compound may be used in creating specialty chemicals or polymers with unique properties due to its cyclopropane core.
Comparison with Analogous Compounds
| Compound Name | Key Differences | Applications |
|---|---|---|
| 1-(Methoxymethyl)-N-methylcyclopropanamine | Single methoxy group instead of dimethoxy | Lower reactivity; used in basic organic synthesis |
| 1-(Ethoxymethyl)-N-methylcyclopropanamine | Ethoxy group instead of methoxy | Higher hydrophobicity; potential for material applications |
| 1-(Dimethoxymethyl)-N-ethylcyclopropanamine | Ethyl substituent on amine group | Altered biological activity; niche applications |
Limitations
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Limited availability of detailed research data.
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Potential challenges in large-scale synthesis due to the strained cyclopropane ring.
Future Directions
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Exploration of biological activity for pharmaceutical applications.
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Development of novel materials leveraging its unique structure.
This article provides a structured overview based on available information, but further experimental studies are needed to fully elucidate the properties and potential uses of this compound.
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